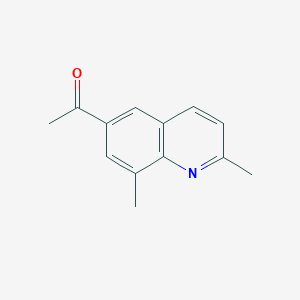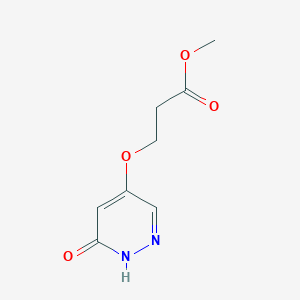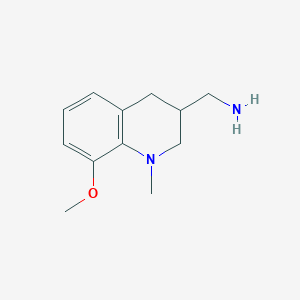![molecular formula C9H12ClN3 B11899426 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyrrolo[3,4-d]pyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-d]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(2,4-difluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine hydrochloride
- 4-Chloro-2-cyclopropyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
- 4-Chloro-2-cyclopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is unique due to its specific cyclopropyl and pyrrolo[3,4-d]pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C9H12ClN3 |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;/h4,6,10H,1-3,5H2;1H |
InChI-Schlüssel |
DVMMETFHTYEDHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC=C3CNCC3=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B11899343.png)
![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)

![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-](/img/structure/B11899352.png)


![6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11899367.png)



![7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11899389.png)



